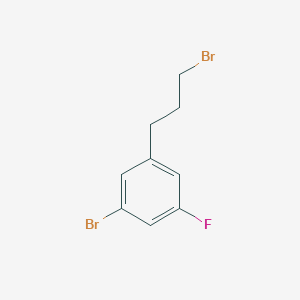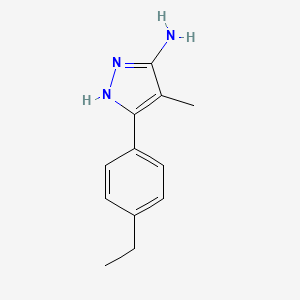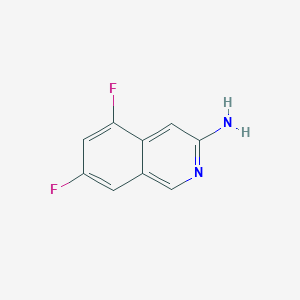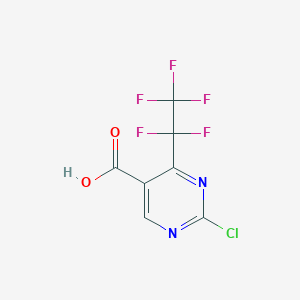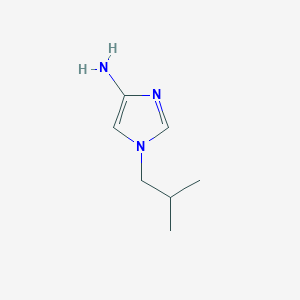
3,3-dimethylbutylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbutylboronic Acid is an organoboron compound with the chemical formula C6H13BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutylboronic Acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 3,3-dimethyl-1-butene using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions: 3,3-Dimethylbutylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds or other coupled products.
Oxidation: Yields alcohols or ketones depending on the specific reaction conditions.
科学研究应用
3,3-Dimethylbutylboronic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,3-Dimethylbutylboronic Acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boron atom’s vacant p-orbital allows it to act as a Lewis acid, facilitating various chemical transformations .
相似化合物的比较
Phenylboronic Acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.
Methylboronic Acid: A simpler boronic acid with similar reactivity but different steric properties.
Vinylboronic Acid: Used in similar coupling reactions but with different electronic properties due to the presence of a vinyl group.
Uniqueness: 3,3-Dimethylbutylboronic Acid is unique due to its branched alkyl group, which provides distinct steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C6H15BO2 |
|---|---|
分子量 |
130.00 g/mol |
IUPAC 名称 |
3,3-dimethylbutylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-6(2,3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |
InChI 键 |
BZZGWDSWJYJBJL-UHFFFAOYSA-N |
规范 SMILES |
B(CCC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)

![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
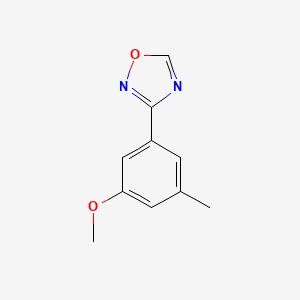
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
